Alstonic acid B

Description

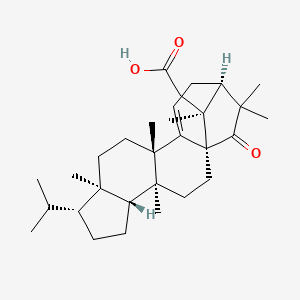

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCBXRKYKJHHMS-ALFWALAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alstonic Acid B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid B, a unique 2,3-secofernane triterpenoid, represents a significant discovery in the field of natural product chemistry. Isolated from Alstonia scholaris, a plant with a rich history in traditional medicine, this compound has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and structural elucidation of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a foundation for further investigation into its therapeutic potential.

Discovery

This compound was first reported in 2009 by a team of researchers led by Ji-Kai Liu. The discovery was the result of a phytochemical investigation into the constituents of the leaves of Alstonia scholaris (L.) R. Br., a plant belonging to the Apocynaceae family. This research led to the isolation and identification of two novel 2,3-secofernane triterpenoids, named alstonic acid A and this compound. The discovery was significant due to the unprecedented carbon skeleton of these compounds.

Isolation Protocol

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the original discovery and subsequent studies.

Plant Material

-

Source: Leaves of Alstonia scholaris (L.) R. Br.

-

Collection: The plant material should be collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation: The leaves are air-dried at room temperature and then ground into a coarse powder.

Extraction

-

The powdered leaves are extracted with a hydroalcoholic solution, typically 95% ethanol, at room temperature.

-

The extraction is usually carried out for an extended period, often over several days, to ensure maximum yield of the secondary metabolites.

-

The resulting extract is then filtered and concentrated under reduced pressure to obtain a crude extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Initial Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Column Chromatography: The fraction containing the triterpenoids of interest is then subjected to column chromatography over silica gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol is commonly used.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on silica gel and Sephadex LH-20, to yield the pure compound.

Diagram: Isolation Workflow for this compound

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.69 g/mol |

| Appearance | Colorless powder |

| CAS Number | 1159579-45-9 |

Spectroscopic Data

The following table summarizes the key NMR spectroscopic data for this compound.

| Position | 1H NMR (δH, J in Hz) | 13C NMR (δC) |

| 1 | 2.25 (d, 15.4), 3.02 (d, 15.4) | 46.4 (t) |

| 2 | - | - |

| 3 | - | 222.5 (s) |

| 4 | - | 47.9 (s) |

| 5 | 2.15 (br s) | 55.2 (d) |

| 6 | 1.55 (m), 1.70 (m) | 21.8 (t) |

| 7 | 5.58 (br d, 3.1) | 121.3 (d) |

| 8 | - | 145.9 (s) |

| 9 | - | 58.1 (s) |

| 10 | 1.85 (m) | 40.2 (d) |

| 11 | 1.40 (m), 1.60 (m) | 18.2 (t) |

| 12 | 1.25 (m), 1.50 (m) | 33.5 (t) |

| 13 | 1.95 (m) | 42.1 (d) |

| 14 | - | 50.1 (s) |

| 15 | 1.10 (m), 1.35 (m) | 33.2 (t) |

| 16 | 1.20 (m), 1.45 (m) | 33.3 (t) |

| 17 | - | 33.4 (s) |

| 18 | 0.85 (s) | 21.8 (q) |

| 19 | 0.90 (s) | 16.5 (q) |

| 20 | 0.95 (s) | 16.6 (q) |

| 21 | 1.05 (s) | 28.0 (q) |

| 22 | 1.15 (s) | 21.5 (q) |

| 23 | 0.75 (d, 6.8) | 15.8 (q) |

| 24 | 0.80 (d, 6.8) | 15.9 (q) |

| 25 | 1.00 (s) | 21.9 (q) |

| 26 | 1.10 (s) | 26.5 (q) |

| 27 | 1.20 (s) | 21.2 (q) |

| 28 | 0.98 (s) | 28.2 (q) |

| 29 | 0.88 (d, 6.5) | 16.1 (q) |

| 30 | 0.92 (d, 6.5) | 16.2 (q) |

| COOH | - | 178.5 (s) |

Spectra recorded in CDCl3. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

The structure was further confirmed by 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), which provided crucial information about the connectivity and stereochemistry of the molecule.

Diagram: Key HMBC and ROESY Correlations for this compound

Biological Activity

While comprehensive biological studies on pure this compound are still emerging, preliminary investigations and studies on related triterpenoids from Alstonia scholaris suggest potential therapeutic applications.

-

Anticancer Activity: The triterpene fraction of A. scholaris leaves, which would include this compound, has demonstrated significant anti-proliferative activity against human lung adenocarcinoma (A549) cells, with a reported IC50 value of 9.3 µg/mL.

-

Antibacterial Activity: Triterpenoids isolated from A. scholaris have shown activity against Gram-positive bacteria. While specific data for this compound is not yet available, this suggests a potential area for further investigation.

-

Anti-inflammatory Activity: Extracts of Alstonia scholaris have been traditionally used for their anti-inflammatory properties. The presence of triterpenoids like this compound may contribute to this activity.

Further research is required to fully elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound stands out as a novel natural product with a unique chemical structure. The detailed protocols for its isolation and the comprehensive spectroscopic data provided in this guide offer a solid foundation for researchers to further explore this intriguing molecule. Its potential anticancer and antibacterial properties, inferred from studies on related compounds and crude extracts, make it a promising candidate for future drug discovery and development programs. This technical guide serves as a critical resource to facilitate and encourage these future investigations.

Alstonic Acid B: A Technical Guide for Researchers

An In-depth Overview of a Bioactive Triterpenoid from Alstonia scholaris

Abstract

Alstonic acid B, a unique 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris, presents a compelling subject for phytochemical and pharmacological research. This document provides a comprehensive technical guide for scientists and drug development professionals, detailing the compound's source, isolation, structural characterization, and what is currently understood about its biological significance. While the full spectrum of its bioactivity and specific molecular targets remains an area of active investigation, this guide consolidates the existing data to facilitate future research endeavors.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's tree, is a prominent evergreen tree in the Apocynaceae family with a rich history in traditional medicine across Asia and Africa.[1][2] Its various parts have been utilized to treat a range of ailments including fever, malaria, diarrhea, and chronic respiratory diseases.[2][3] Phytochemical investigations of this plant have revealed a wealth of secondary metabolites, predominantly indole alkaloids, but also a variety of triterpenoids.[3][4] Among these are the unusual 2,3-secofernane triterpenoids, alstonic acids A and B.[3] This guide focuses specifically on this compound, providing a detailed summary of its chemical properties and the methodologies for its study.

Physicochemical Properties and Structural Elucidation

This compound is a complex pentacyclic triterpenoid. Its structure was established through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H46O3 | [Wang et al., 2009] |

| Molecular Weight | 454.68 g/mol | [Wang et al., 2009] |

| Type | 2,3-Secofernane Triterpenoid | [Wang et al., 2009] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H NMR | Resonances for a tri-substituted olefin at δH 5.58 (1H, br d, J = 3.1 Hz). | [Wang et al., 2009] |

| ¹³C NMR | Ketone resonance at δC 222.5 (s, C-3); Olefinic carbon resonances at δC 121.0 (d, C-7) and 143.8 (s, C-8). | [Wang et al., 2009] |

| Mass Spec. | Molecular formula established by positive-ion HRESIMS. | [Wang et al., 2009] |

| 2D NMR | HMBC correlations confirmed the C-3 to C-9 cyclization. | [Wang et al., 2009] |

Experimental Protocols

While a highly detailed, step-by-step protocol for the isolation of this compound is not extensively documented in a single source, the following methodology is synthesized from the available literature on the isolation of triterpenoids from Alstonia scholaris.

General Isolation and Purification Protocol

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Alstonia scholaris.

-

Air-dry the leaves at room temperature and then grind them into a coarse powder.

-

-

Extraction:

-

Extract the powdered leaves with 95% ethanol at room temperature multiple times (e.g., 3 times for 3 days each).

-

Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

-

Concentrate the ethyl acetate fraction, which is expected to contain this compound.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Perform repeated column chromatography on the combined fractions, using different solvent systems (e.g., petroleum ether-acetone gradients) for further purification.

-

Final purification can be achieved by recrystallization from a suitable solvent system (e.g., CHCl3-MeOH) to obtain pure this compound.

-

Biological Activity and Signaling Pathways

The specific biological activities and the mechanism of action of pure this compound are not yet well-defined in the scientific literature. However, crude extracts of Alstonia scholaris and other isolated compounds have demonstrated a range of pharmacological effects, suggesting potential areas of investigation for this compound.

Extracts from Alstonia scholaris have shown anti-inflammatory, analgesic, and anticancer properties.[5][6] For instance, the ethanolic extract of the leaves has been shown to possess antinociceptive and anti-inflammatory activities.[5] It is plausible that this compound, as a constituent of these extracts, contributes to these effects.

Given the known activities of other triterpenoids, potential signaling pathways that this compound might modulate include:

-

NF-κB Signaling Pathway: Many triterpenoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammation.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and is a common target for anticancer compounds.

-

Apoptosis Pathways: Triterpenoids are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Further research is required to determine the specific bioactivities of this compound and to elucidate the signaling pathways through which it exerts its effects.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway.

Conclusion and Future Directions

This compound represents a structurally intriguing natural product from Alstonia scholaris. While its isolation and chemical characterization have been established, a significant opportunity exists for further research into its biological activities and therapeutic potential. Future studies should focus on:

-

Developing and publishing a detailed, optimized protocol for the isolation of this compound to ensure a consistent supply for research purposes.

-

Conducting comprehensive in vitro and in vivo screening to identify its specific pharmacological effects, including anti-inflammatory, anticancer, and other potential activities.

-

Determining quantitative measures of its bioactivity, such as IC50 values, in various cell-based and biochemical assays.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such research will be crucial in unlocking the full potential of this compound as a lead compound for the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. phcogrev.com [phcogrev.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Alstonic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid B, a unique 2,3-secofernane triterpenoid isolated from the medicinal plant Alstonia scholaris, presents a fascinating biosynthetic puzzle. While the complete enzymatic pathway remains to be elucidated, this technical guide synthesizes current knowledge on general triterpenoid biosynthesis to propose a hypothetical pathway for its formation. This document outlines the putative enzymatic steps, from the cyclization of 2,3-oxidosqualene to the formation of the characteristic fernane skeleton and its subsequent oxidative cleavage. Furthermore, we provide a generalized experimental workflow for the identification and characterization of the enzymes involved in this speculative pathway. This guide aims to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemistry of novel triterpenoids and harnessing their therapeutic potential.

Introduction

Alstonia scholaris is a rich source of diverse secondary metabolites, including a plethora of indole alkaloids and triterpenoids. Among these, this compound stands out due to its unusual 2,3-secofernane structure. Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, squalene. Their biosynthesis typically involves a complex series of cyclization and modification reactions, leading to a wide array of carbon skeletons with significant pharmacological activities. This guide will delve into the theoretical biosynthetic route to this compound, providing a framework for future research in this area.

The General Triterpenoid Biosynthesis Pathway: A Prelude to this compound

The biosynthesis of all triterpenoids, including the proposed precursor to this compound, commences with the mevalonate (MVA) pathway in the cytoplasm, leading to the formation of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C30 linear precursor, squalene.

A critical branching point in triterpenoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase (SE). This is followed by a highly complex and stereospecific cyclization reaction mediated by oxidosqualene cyclases (OSCs), also known as triterpene synthases. In plants, the primary product of this cyclization is often cycloartenol, which serves as a precursor to phytosterols. However, a diverse family of OSCs can produce a wide variety of other triterpene skeletons.

Following the initial cyclization, the triterpene backbone undergoes a series of post-cyclization modifications, including oxidation, hydroxylation, glycosylation, and acylation. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), glycosyltransferases (GTs), and acyltransferases, respectively, leading to the vast diversity of triterpenoids observed in nature.

A Hypothetical Biosynthetic Pathway to this compound

The precise enzymatic steps leading to this compound from a common triterpenoid precursor have not been experimentally validated. However, based on the known triterpenoids in Alstonia scholaris and general principles of triterpenoid biosynthesis, a plausible pathway can be proposed. The presence of pentacyclic triterpenoids such as α-amyrin and β-amyrin in A. scholaris suggests that one of these could be a precursor. The fernane skeleton is structurally related to the hopane skeleton, which can be derived from the protosteryl cation, an intermediate in the cyclization of 2,3-oxidosqualene.

The key steps in the proposed pathway are:

-

Formation of a Fernane Precursor: The cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase, could lead to the formation of a fernane-type triterpenoid backbone. Alternatively, a more common triterpenoid like β-amyrin could undergo rearrangement to a fernane skeleton.

-

Oxidative Modifications: The fernane backbone would likely undergo a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases. These modifications could include hydroxylations at specific positions, preparing the molecule for the subsequent ring cleavage.

-

Oxidative Cleavage of the A-ring (2,3-seco Formation): The defining feature of this compound is the opened A-ring. This 2,3-seco structure is likely formed through an oxidative cleavage reaction. This could be catalyzed by a dioxygenase or a specific type of cytochrome P450 that facilitates the breaking of the C2-C3 bond.

-

Further Oxidations: Subsequent oxidations would lead to the formation of the carboxylic acid functionalities present in this compound.

Below is a visual representation of this hypothetical pathway.

Putative Enzymes in this compound Biosynthesis

While no specific enzymes have been characterized for the biosynthesis of this compound, we can infer the classes of enzymes that are likely involved based on the proposed pathway.

| Enzyme Class | Proposed Function in this compound Biosynthesis | General EC Number |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form the fernane triterpene backbone. | EC 5.4.99.- |

| Cytochrome P450 Monooxygenases (CYP450s) | Mediate various oxidative modifications, including hydroxylations of the fernane backbone and potentially the oxidative cleavage of the A-ring. | EC 1.14.14.- |

| Dioxygenases | An alternative class of enzymes that could catalyze the oxidative cleavage of the A-ring to form the 2,3-seco structure. | EC 1.13.11.- |

| Dehydrogenases | Catalyze the final oxidation steps to form the carboxylic acid moieties of this compound. | EC 1.1.1.- |

Experimental Protocols: A Roadmap for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach involving transcriptomics, enzymology, and analytical chemistry. Below is a generalized experimental workflow for identifying and characterizing the genes and enzymes involved.

5.1. Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material: Collect tissues from Alstonia scholaris that are actively producing this compound. This can be determined by metabolite profiling of different tissues (e.g., leaves, bark, roots) at various developmental stages.

-

RNA Extraction and Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify transcripts encoding putative oxidosqualene cyclases, cytochrome P450s, dioxygenases, and dehydrogenases based on sequence homology to known triterpenoid biosynthetic enzymes.

-

Perform differential gene expression analysis to identify candidate genes that are co-expressed with the accumulation of this compound.

-

5.2. Functional Characterization of Candidate Enzymes

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into a suitable expression vector (e.g., for yeast or Nicotiana benthamiana).

-

Express the recombinant proteins in the chosen heterologous host.

-

-

In Vitro and In Vivo Enzyme Assays:

-

For OSC candidates, provide 2,3-oxidosqualene as a substrate to yeast microsomes or purified enzyme and analyze the products by GC-MS or LC-MS to identify the cyclized triterpene backbone.

-

For CYP450 and dioxygenase candidates, co-express them with the identified OSC in the heterologous host or perform in vitro assays with the cyclized product as a substrate. Analyze the reaction products by LC-MS to identify hydroxylated and ring-cleaved intermediates.

-

For dehydrogenase candidates, perform in vitro assays with the seco-fernane intermediate and appropriate cofactors (e.g., NAD+/NADP+). Monitor the reaction by LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes using varying substrate concentrations.

5.3. In Planta Validation

-

Virus-Induced Gene Silencing (VIGS): Infiltrate A. scholaris seedlings with a VIGS construct targeting a candidate gene. Analyze the metabolite profile of the silenced plants for a decrease in this compound accumulation.

-

CRISPR/Cas9-mediated Gene Knockout: If a stable transformation protocol is available for A. scholaris, generate knockout mutants for the candidate genes and confirm the loss of this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an exciting frontier in natural product chemistry. While this guide provides a hypothetical framework, the definitive pathway can only be established through rigorous experimental investigation. The identification and characterization of the novel enzymes involved, particularly the putative fernane synthase and the A-ring cleavage enzyme, will not only illuminate the biosynthesis of this unique molecule but also provide new biocatalytic tools for synthetic biology and drug development. The elucidation of this pathway could enable the heterologous production of this compound and its derivatives, paving the way for sustainable sourcing and further pharmacological evaluation of this promising natural product.

Alstonic Acid B: A Comprehensive Technical Guide on Natural Abundance and Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid B, a complex triterpenoid isolated from Alstonia scholaris, has garnered significant interest within the scientific community due to its potent antihyperuricemic properties. This technical guide provides an in-depth analysis of the natural abundance and synthetic yields of this compound, offering valuable data for researchers in natural product chemistry, pharmacology, and drug development. Detailed experimental protocols for both isolation and synthesis are presented, alongside a visualization of the biological pathway central to its therapeutic potential.

Natural Abundance and Isolation Yield

This compound is a naturally occurring compound found in the leaves of the evergreen tree Alstonia scholaris. However, its natural abundance is exceptionally low. The isolation yield from the dried leaves of the plant is reported to be approximately 0.00001%[1]. This scarcity in the natural source poses a significant challenge for its large-scale extraction and further pre-clinical and clinical development, necessitating the development of efficient synthetic routes.

Table 1: Natural Abundance of this compound

| Source Material | Yield (%) | Reference |

| Dried leaves of Alstonia scholaris | ~0.00001% | [1] |

Synthetic Yields of this compound

To overcome the limitations of its low natural abundance, several synthetic strategies have been developed for this compound. These approaches offer a more sustainable and scalable supply of the compound for research and potential therapeutic applications.

Table 2: Synthetic Yields of this compound

| Synthetic Strategy | Number of Steps | Overall Yield (%) | Starting Material | Reference |

| Bioinspired Synthesis | 10 | 19% | Oleanolic acid | [1] |

| Gram-Scale Bioinspired Synthesis | 7 | 51% | Oleanolic acid |

Experimental Protocols

Isolation of this compound from Alstonia scholaris**

While a specific, detailed protocol for the isolation of this compound is not available in the provided search results, a general procedure for the isolation of triterpenoids from Alstonia scholaris can be outlined as follows. It is important to note that optimization of this general protocol would be necessary to specifically target and maximize the yield of this compound.

General Protocol:

-

Extraction: The dried and powdered leaves of Alstonia scholaris are subjected to extraction with a suitable organic solvent, such as dichloromethane or ethanol, at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The concentrated extract is then subjected to column chromatography over silica gel.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography or other techniques like preparative HPLC to yield pure this compound.

Bioinspired Synthesis of this compound

A 10-step bioinspired total synthesis of this compound has been reported, starting from the readily available natural product, oleanolic acid. The key steps involve a bioinspired aldol/esterification cascade. While the full experimental details for each of the 10 steps are extensive, the general workflow is presented below. For precise reagent quantities, reaction times, and purification methods, consulting the primary literature is recommended.

Key Synthetic Steps:

-

Functional Group Manipulations of Oleanolic Acid: The synthesis begins with modifications of the functional groups of oleanolic acid to prepare it for the key ring-forming reactions.

-

Introduction of Necessary Functionality: Strategic introduction of carbonyl and other functional groups to facilitate the desired bond formations.

-

Key Aldol/Esterification Cascade: The core carbocyclic framework of this compound is constructed through a carefully designed cascade reaction.

-

Final Tailoring Steps: The synthesis is completed with final modifications to install the remaining functional groups and stereocenters to match the natural product.

Biological Pathway and Mechanism of Action

This compound exhibits potent antihyperuricemic activity, which is the basis for its therapeutic potential in conditions like gout. Hyperuricemia is characterized by elevated levels of uric acid in the blood, resulting from either overproduction or underexcretion of uric acid. The diagram below illustrates the key players in uric acid homeostasis, which are potential targets for antihyperuricemic agents like this compound.

Figure 1: Simplified diagram of key pathways in uric acid homeostasis.

The antihyperuricemic effect of compounds like this compound may be attributed to the inhibition of xanthine oxidase, which would reduce uric acid production, and/or the modulation of renal urate transporters such as URAT1, GLUT9 (responsible for reabsorption), and OAT1 (responsible for secretion), leading to increased excretion of uric acid.

Conclusion

This compound represents a promising lead compound for the development of novel antihyperuricemic agents. While its extremely low natural abundance makes direct isolation unfeasible for large-scale supply, the advancements in its total synthesis provide a viable alternative. This guide has summarized the key data on its abundance and yields, provided an overview of the relevant experimental procedures, and visualized the biological context for its activity. Further research into optimizing synthetic routes and elucidating the precise mechanism of action of this compound is warranted to fully realize its therapeutic potential.

References

Alstonic Acid B: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid B is a naturally occurring triterpenoid isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. As a member of the 2,3-secofernane class of triterpenoids, this compound possesses a unique and complex molecular architecture that has drawn interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways based on current research on related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is limited, a combination of computed and qualitative experimental data provides a foundational understanding of its characteristics.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | PubChem[1] |

| Molecular Weight | 454.7 g/mol | PubChem[1] |

| Physical Form | Powder | ChemicalBook |

| XLogP3 (Computed) | 7.4 | PubChem[1] |

| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[] |

| Melting Point | Data not available | N/A |

| pKa (Acid Dissociation Constant) | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe common methodologies that can be applied to this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid-containing molecule like this compound, the pKa is crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture, typically a co-solvent system like water-ethanol or water-DMSO, due to its low aqueous solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of a standardized titrant (e.g., 0.1 M NaOH).

-

Procedure: The solution of this compound is titrated with the standardized base. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The Henderson-Hasselbalch equation is applied for the calculation: pH = pKa + log([A⁻]/[HA]). At the half-equivalence point, [A⁻] = [HA], and therefore, pH = pKa.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. The following protocol describes a common method for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound powder is added to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at each pH value.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not yet widely published, studies on triterpenoids from Alstonia scholaris and other 2,3-seco-triterpenoids provide insights into its potential therapeutic effects. The primary activities reported for related compounds are anti-inflammatory and cytotoxic effects.

Anti-Inflammatory and Cytotoxic Potential

Triterpenoids isolated from Alstonia scholaris have demonstrated anti-inflammatory and cytotoxic activities. For instance, extracts containing triterpenoids have been shown to inhibit the proliferation of various cancer cell lines. This suggests that this compound may possess similar properties. The cytotoxic effects of related triterpenoids are often linked to the induction of apoptosis (programmed cell death) in cancer cells.

Hypothesized Signaling Pathway: NF-κB Mediated Apoptosis

A common mechanism by which natural products exert anti-inflammatory and anti-cancer effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis. Inhibition of this pathway can lead to the induction of apoptosis.

Based on the known activities of similar triterpenoids, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB pathway, leading to apoptosis in cancer cells.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis via NF-κB inhibition.

Workflow for Investigating the Biological Activity of this compound

The following diagram outlines a typical experimental workflow to investigate the cytotoxic and anti-inflammatory effects of this compound.

Caption: Experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a promising natural product with a complex chemical structure. While its physicochemical and biological properties are not yet fully elucidated, preliminary data and research on related compounds suggest its potential as a lead compound for the development of new anti-inflammatory and anti-cancer agents. Further experimental investigation into its melting point, pKa, aqueous solubility, and specific biological mechanisms of action is warranted to fully understand its therapeutic potential. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for future research in this area.

References

Alstonic Acid B: A Technical Guide on its Pharmacological Potential

Disclaimer: Scientific research on the specific pharmacological activities of Alstonic acid B as an isolated compound is limited in publicly available literature. This guide provides a comprehensive overview of the existing information on this compound, supplemented with contextual data from related compounds and extracts of its source, Alstonia scholaris. The potential activities described herein for related compounds should not be directly attributed to this compound without dedicated experimental verification.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the rare class of 2,3-secofernane triterpenoids. It is isolated from Alstonia scholaris, a plant widely used in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] Triterpenoids as a class are known for their diverse and significant pharmacological properties, including cytotoxic, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide aims to consolidate the available information on this compound and to explore its potential pharmacological applications based on its chemical class and the activities of its parent plant extracts.

Physicochemical Properties of this compound

While extensive experimental data for this compound is scarce, its basic physicochemical properties have been computed and are available through public databases.

| Property | Value | Source |

| Molecular Formula | C30H46O3 | PubChem[5] |

| Molecular Weight | 454.7 g/mol | PubChem[5] |

| IUPAC Name | 2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-13-enyl]acetic acid | PubChem[5] |

| Synonyms | Alstonate B, 1159579-45-9 | PubChem[5] |

| Computed XLogP3 | 7.4 | PubChem[5] |

Potential Pharmacological Activities

Direct experimental evidence for the pharmacological potential of this compound is sparse. However, based on the activities of related seco-triterpenoids and extracts from Alstonia scholaris, several areas of interest for future research can be identified.

Cytotoxic and Anti-Cancer Potential

Seco-triterpenoids, the class of compounds to which this compound belongs, have demonstrated cytotoxic activity against various cancer cell lines.[1][6][7] Studies on synthetic derivatives of other A-seco-triterpenoids have shown their capability to induce apoptosis in cancer cells. For instance, a derivative of a 2,3-seco-triterpenoid was found to have an IC50 value in the range of 3.4-10.4 μM against various cancer cell lines and was capable of inducing caspase-8-mediated apoptosis.[1] While this data is not directly on this compound, it suggests that its unique seco-fernane skeleton may be a promising scaffold for developing novel anti-cancer agents.

Neuroprotective Potential

A review on neuroprotective strategies for stroke mentions that Alstonic acids A and B may contribute to the amelioration of injury in cerebral ischemia in rats by acting on brain mitochondria.[8] This suggests a potential role for this compound in protecting neuronal cells from damage, a critical area in the treatment of neurodegenerative diseases and stroke.[9][10] The ethanolic extract of Alstonia scholaris has been shown to possess potent neuroprotective activity against ischemia/reperfusion-induced cerebral injury, which is attributed to its free radical scavenging activity.[11] Further investigation is required to determine the specific contribution of this compound to this neuroprotective effect.

Anti-inflammatory Potential

Extracts from Alstonia species are widely reported to have anti-inflammatory properties.[12] While specific anti-inflammatory studies on this compound are not available, other triterpenoids isolated from Alstonia scholaris, such as ursolic acid, have known anti-inflammatory effects.[2] This provides a rationale for investigating this compound for similar activities.

Experimental Protocols

Due to the lack of specific published studies on the biological activities of this compound, detailed experimental protocols for this compound are not available. However, a general protocol for the isolation of triterpenoids from plant material is provided below as a representative methodology.

General Protocol for Isolation of Triterpenoids from Plant Material

-

Extraction: The air-dried and powdered plant material (e.g., aerial parts) is extracted multiple times with a solvent such as 95% aqueous ethanol at room temperature.[13]

-

Acid-Base Partitioning: The ethanol is removed under reduced pressure, and the residue is treated with a dilute acid (e.g., 2.5% HCl) to partition alkaloids. The aqueous acidic solution is then extracted with a non-polar solvent like n-hexane, followed by a solvent of intermediate polarity such as chloroform, to separate compounds based on polarity.[13]

-

Chromatographic Separation: The extract containing the triterpenoids is subjected to column chromatography over silica gel.[13]

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures).[13]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.[13]

-

Purification: The combined fractions are further purified using repeated column chromatography or other techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[13]

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Mass Spectrometry (MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]

Signaling Pathways and Mechanisms of Action

There are no elucidated signaling pathways specifically for this compound in the current literature. However, for cytotoxic triterpenoids, a common mechanism of action is the induction of apoptosis. The diagram below illustrates a generalized apoptotic pathway that could be investigated for this compound.

Caption: Hypothesized apoptotic pathways potentially induced by cytotoxic triterpenoids.

Conclusion and Future Directions

This compound is a structurally unique 2,3-secofernane triterpenoid from Alstonia scholaris. While direct evidence of its pharmacological activity is currently lacking, its chemical class and the known bioactivities of its source plant suggest potential cytotoxic, neuroprotective, and anti-inflammatory properties. The limited data, particularly the mention of its role in ameliorating cerebral ischemia, strongly warrants further investigation.[8]

Future research should focus on:

-

Isolation and Bioactivity Screening: Isolating sufficient quantities of this compound for comprehensive screening of its cytotoxic, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer, neurodegenerative diseases, and inflammation.

The development of efficient synthetic routes for this compound and its analogues could also accelerate pharmacological research and unlock its therapeutic potential.[1] This would provide a consistent and scalable source of the compound for in-depth preclinical studies.

References

- 1. Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. mdpi.com [mdpi.com]

- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C30H46O3 | CID 91895417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 11. researchgate.net [researchgate.net]

- 12. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. mdpi.com [mdpi.com]

- 16. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction

Alstonic acid B is a naturally occurring pentacyclic triterpenoid isolated from plants of the Alstonia genus, notably Alstonia scholaris and Alstonia boonei.[1][2][3] These plants are prominent in traditional medicine systems across Asia and Africa for treating a multitude of ailments, including inflammatory conditions, gastrointestinal issues, and fevers.[1] Triterpenoids, a class of compounds synthesized from six isoprene units, are widely distributed in the plant kingdom and are known for their diverse and potent biological activities.[4][5] this compound, along with its related compounds, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of oncology and inflammatory diseases. This guide provides a comprehensive overview of the current knowledge on this compound and related triterpenoids, focusing on their chemical properties, biological activities, and underlying mechanisms of action, with a view toward their potential for drug development.

Chemical Properties of this compound

This compound is characterized by a 2,3-secofernane triterpenoid skeleton.[1] Its chemical formula is C30H46O3, with a molecular weight of 454.7 g/mol .[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.7 g/mol [6] |

| IUPAC Name | 2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid[6] |

| InChIKey | WPCBXRKYKJHHMS-ALFWALAGSA-N[6] |

Biological Activities and Mechanisms of Action

Research into the pharmacological effects of this compound and related triterpenoids from Alstonia species has revealed a spectrum of biological activities. These compounds have demonstrated potential as anti-inflammatory, antispasmodic, and anticancer agents.

In Vitro Anticancer Activity

Extracts from Alstonia scholaris containing triterpenoids have shown cytotoxic effects against various cancer cell lines.[7] The anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of angiogenesis (the formation of new blood vessels that supply tumors).[7][8] Phytochemicals within these extracts, such as betulinic acid and oleanolic acid, are known to induce apoptosis and inhibit angiogenesis in cancer models.[7]

Table 2: Anticancer Activity of Triterpenoids from Alstonia Species

| Compound/Extract | Cell Line | Activity | IC50 Value |

| Alstonia scholaris extract | Not specified | Antineoplastic | Not specified[8] |

| Betulinic acid | Various | Apoptosis induction, anti-angiogenesis | Not specified[7] |

| Oleanolic acid | Various | Apoptosis induction, anti-angiogenesis | Not specified[7] |

| Ursolic acid | Bidens pilosa, Lactuca sativa | Inhibition of radicle growth | 78.8 µM - 735.2 µM[9] |

Signaling Pathways in Anticancer Activity

The anticancer properties of Alstonia scholaris extracts are attributed to the modulation of several key signaling pathways. Bioactive compounds can induce cell cycle arrest at the G0/G1 or G2/M phases by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[7] Furthermore, flavonoids and phenolic acids present in the extracts can increase oxidative stress within tumor cells, leading to DNA fragmentation and apoptosis.[7]

References

- 1. Antispasmodic Effect of Alstonia boonei De Wild. and Its Constituents: Ex Vivo and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C30H46O3 | CID 91895417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of pentacyclic triterpenoids in the allelopathic effects of Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Alstonic Acid B from Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a plant rich in a diverse array of phytochemicals, including alkaloids and triterpenoids. Among these, Alstonic Acid B, a 2,3-secofernane triterpenoid, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Alstonia scholaris, based on established methodologies for triterpenoid isolation from this plant. Additionally, it summarizes key quantitative data and discusses potential signaling pathways that may be modulated by this compound, drawing on research of structurally related molecules.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | PubChem |

| Molecular Weight | 454.7 g/mol | PubChem |

| Appearance | Not specified, likely a crystalline or amorphous solid | - |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | ChemicalBook |

| IUPAC Name | 2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-13-enyl]acetic acid | PubChem |

Comparison of General Extraction Methods for Phytochemicals from Alstonia scholaris

| Extraction Method | Solvent(s) | Key Advantages | Key Disadvantages | Typical Yield (Crude Extract) | Reference(s) |

| Maceration | Ethanol, Methanol | Simple, requires minimal equipment. | Time-consuming, potentially lower extraction efficiency. | 4.19% - 19.78% | [1] |

| Soxhlet Extraction | Methanol, Ethanol, Hexane | More efficient than maceration due to continuous solvent cycling. | Requires specialized glassware, potential for thermal degradation of compounds. | ~10-15% | [2] |

| Reflux Extraction | Ethanol | Faster than maceration, good for moderately heat-stable compounds. | Requires heating, potential for solvent loss. | Generally lower than maceration for A. scholaris bark. | [1] |

| Hydro-alcoholic Extraction | Ethanol/Water mixtures | Efficient for a broad range of polar and moderately non-polar compounds. | Requires solvent removal, which can be energy-intensive. | Not specified for this compound | [3] |

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Alstonia scholaris Leaves

This protocol is a comprehensive methodology synthesized from various studies on the isolation of triterpenoids from Alstonia scholaris, with a specific focus on the findings of Wang et al. (2009) who first isolated Alstonic Acids A and B.[4]

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Alstonia scholaris.

-

Wash the leaves thoroughly with running water to remove any dirt and debris.

-

Air-dry the leaves in the shade at room temperature for 10-15 days until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Hydro-alcoholic Extraction:

-

Macerate the powdered leaves (e.g., 1 kg) in a hydro-alcoholic solution (e.g., 80% ethanol in water, 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude hydro-alcoholic extract.

3. Solvent Partitioning:

-

Suspend the crude hydro-alcoholic extract in distilled water (e.g., 500 mL).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove non-polar compounds like fats and waxes.

-

Subsequently, partition the aqueous layer with dichloromethane or chloroform to extract compounds of intermediate polarity, including many triterpenoids.

-

Finally, partition with ethyl acetate to isolate more polar triterpenoids. This compound, being a triterpenoid acid, is expected to be in the dichloromethane/chloroform or ethyl acetate fraction.

4. Chromatographic Purification:

-

Concentrate the dichloromethane/chloroform and ethyl acetate fractions separately to dryness.

-

Subject the dried fraction containing the triterpenoids to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pool the fractions showing similar TLC profiles, which are indicative of the presence of this compound.

-

Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparing the data with published literature values for this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other plant-derived triterpenoids suggests potential involvement in key cellular processes such as inflammation and apoptosis. The following diagrams illustrate hypothetical pathways based on the activities of similar compounds.

Anti-Inflammatory Signaling Pathway (Hypothetical)

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

Apoptosis Induction Signaling Pathway (Hypothetical)

Caption: Hypothetical induction of apoptosis via the MAPK pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new triterpenes from Alstonia scholaris flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Alstonic Acid B: Currently Undisclosed in Scientific Literature

As of the latest available scientific data, there are no published total or partial synthesis methods for Alstonic acid B. This natural product, an unusual 2,3-secofernane triterpenoid, was first isolated from the leaves of Alstonia scholaris.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The structure of this compound was elucidated through spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[2]

Despite its interesting chemical structure, a laboratory synthesis has not yet been reported in peer-reviewed literature. Consequently, the detailed application notes, experimental protocols, and quantitative data on its synthesis requested by researchers, scientists, and drug development professionals cannot be provided at this time.

The primary source of information on this compound remains its isolation from its natural source, Alstonia scholaris, a plant known for producing a variety of bioactive compounds, including other triterpenoids and alkaloids.[1][6][7][13][14][15][16]

Researchers interested in the synthesis of this compound would need to develop a novel synthetic route. Such an endeavor would likely involve addressing the challenges posed by its unique secofernane skeleton and stereochemistry.

Given the absence of synthetic data, the following sections, which would typically detail experimental protocols and quantitative analysis, remain unpopulated.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are not available as no synthesis has been reported.

Quantitative Data

A summary of quantitative data from synthetic routes is not applicable due to the lack of published synthesis methods.

Visualizations of Synthetic Pathways

Diagrams of signaling pathways or experimental workflows related to the synthesis of this compound cannot be generated as no such pathways have been described.

References

- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alstonia scholaris R. Br. Significantly Inhibits Retinoid-Induced Skin Irritation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcimjournal.com [jcimjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Current Insights into the Phytochemistry, Traditional, and Biological Importance of Alstonia scholaris (L.) R.Br. | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scialert.net [scialert.net]

- 14. plantscienceresearch.co.in [plantscienceresearch.co.in]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Quantification of Alstonic Acid B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alstonic acid B is a naturally occurring triterpenoid isolated from Alstonia scholaris, a plant with a history of use in traditional medicine.[] As research into the pharmacological properties of this compound progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes critical. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for similar triterpenoid compounds and are intended to serve as a comprehensive guide for researchers.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | [2] |

| Molecular Weight | 454.7 g/mol | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

I. Quantification of this compound using HPLC-PDA

High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection is a robust and widely accessible technique for the quantification of triterpenoids. Since many triterpenoids lack strong chromophores, detection is often performed at low UV wavelengths (205-210 nm).[4]

Experimental Protocol

1. Sample Preparation: Extraction of this compound from Alstonia scholaris Leaves

This protocol is adapted from methods for extracting triterpenoids from plant material.

-

Objective: To efficiently extract this compound from dried plant material.

-

Materials:

-

Dried and powdered leaves of Alstonia scholaris

-

Methanol

-

Ethyl acetate

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Ultrasonic bath

-

-

Procedure:

-

Weigh 10 g of powdered Alstonia scholaris leaves.

-

Perform maceration by soaking the plant material in 200 mL of methanol at room temperature for 24 hours with continuous stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanol extract.

-

For further purification, the crude extract can be partitioned with ethyl acetate.

-

Dry the final extract and store it at 4°C until analysis.

-

2. Chromatographic Conditions

The following conditions are proposed based on validated methods for other triterpenoids.[4][5]

-

Instrumentation: HPLC system equipped with a PDA detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 90 10 6 90 10 10 70 30 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[4]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (due to the lack of a strong chromophore in many triterpenoids).[4]

3. Preparation of Standard Solutions and Calibration Curve

-

Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Curve: Inject each working standard solution into the HPLC system. Plot the peak area against the corresponding concentration to construct a calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (r²), which should be > 0.999.[4]

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999[4] |

| Precision | The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) < 2%[4] |

| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by recovery studies. | Recovery between 95% and 105% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis using PDA detector |

Data Presentation

Table 1: HPLC-PDA Method Validation Parameters for this compound Quantification (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | 0.9995 |

| Intra-day Precision (RSD, %) | 0.85 |

| Inter-day Precision (RSD, %) | 1.25 |

| Accuracy (Recovery, %) | 98.5 - 102.3 |

| LOD (µg/mL) | 0.2 |

| LOQ (µg/mL) | 0.7 |

II. Quantification of this compound using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-PDA, making it ideal for quantifying low concentrations of this compound, especially in complex biological matrices.

Experimental Protocol

1. Sample Preparation

For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is necessary.

-

Objective: To extract this compound from a biological matrix and remove interfering substances.

-

Materials:

-

Plasma or tissue homogenate

-

Acetonitrile (with 0.1% formic acid)

-

Ethyl acetate

-

Internal Standard (IS) solution (e.g., a structurally similar triterpenoid not present in the sample)

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 100 µL of the sample, add 20 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

2. LC-MS/MS Conditions

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A fast gradient is suitable for LC-MS/MS analysis.

Time (min) % Solvent A % Solvent B 0.0 95 5 1.0 5 95 2.0 5 95 2.1 95 5 | 3.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions.

-

Hypothetical Precursor Ion ([M+H]⁺): m/z 455.3 (C₃₀H₄₆O₃ + H⁺)

-

Hypothetical Product Ions: To be determined experimentally.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each MRM transition to maximize signal intensity.

4. Method Validation

The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification (Hypothetical Data)

| Parameter | Result |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | 0.9992 |

| Intra-assay Precision (RSD, %) | < 10% |

| Inter-assay Precision (RSD, %) | < 12% |

| Accuracy (Recovery, %) | 92 - 108% |

| LOD (ng/mL) | 0.1 |

| LOQ (ng/mL) | 0.5 |

| Matrix Effect | Minimal |

| Stability | Stable under tested conditions |

Visualizations

Caption: Workflow for this compound Quantification.

Caption: Factors influencing method selection.

References

- 2. This compound | C30H46O3 | CID 91895417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1159579-45-9 [chemicalbook.com]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

Application Notes and Protocols: Alstonic Acid B as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alstonic Acid B

This compound is a triterpenoid natural product isolated from plants of the Alstonia genus, such as Alstonia scholaris.[1][] Triterpenoids are a class of natural products known for their diverse and potent biological activities.[3] While the specific biological targets and mechanism of action of this compound are not yet fully elucidated, its structural complexity and classification as a triterpenoid suggest its potential as a valuable chemical probe for investigating cellular pathways. These application notes provide a roadmap for developing and utilizing this compound as a chemical probe for target identification and pathway elucidation.

Application Notes: Strategies for Employing this compound as a Chemical Probe

Given the limited existing data on this compound's specific molecular interactions, the following strategies are proposed to develop it into a useful chemical probe for biological research. These approaches are based on established methodologies for natural product target identification.

1. Target Identification using Affinity-Based Approaches

The primary challenge in utilizing a new natural product is identifying its cellular binding partners. Affinity-based methods are powerful tools for this purpose.

-

Affinity Chromatography: By immobilizing an this compound derivative onto a solid support, it can be used as bait to capture interacting proteins from cell lysates.[4] This requires the synthesis of a derivative with a suitable linker for attachment to the chromatography resin.

-

Photo-Affinity Labeling (PAL): A photoreactive group (e.g., diazirine or benzophenone) and an enrichment tag (e.g., biotin or an alkyne for click chemistry) can be incorporated into the structure of this compound.[5][6][7] Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for subsequent enrichment and identification by mass spectrometry.[5][8]

2. Target Engagement and Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to confirm the engagement of a compound with its target protein in a cellular context.[9][10][11][12] The principle is that ligand binding stabilizes a protein against thermal denaturation.[9][10][11][12] This technique is particularly useful for validating putative targets identified through other methods without the need for chemical modification of this compound.[11][12]

3. Elucidation of Signaling Pathways

Once a target is identified and validated, this compound can be used to probe the function of that target within a signaling pathway. By treating cells with this compound, researchers can investigate downstream effects on protein expression, phosphorylation status, and other cellular events. For instance, if this compound is found to inhibit a particular kinase, its effect on the phosphorylation of known substrates of that kinase can be examined.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the proposed experiments to characterize this compound as a chemical probe.

Table 1: Hypothetical Binding Affinities of this compound to Putative Target Proteins

| Target Protein | Binding Affinity (Kd) | Method |

| Protein X | 1.2 µM | Surface Plasmon Resonance |

| Protein Y | 5.8 µM | Isothermal Titration Calorimetry |

| Protein Z | 15.3 µM | Microscale Thermophoresis |

Table 2: Hypothetical IC50 Values of this compound in Cellular Assays

| Cell Line | Assay | IC50 |

| Cancer Cell Line A | Proliferation Assay | 7.5 µM |

| Inflammatory Cell Line B | Cytokine Release Assay | 12.1 µM |

| Neuronal Cell Line C | Neuroprotection Assay | 3.2 µM |

Experimental Protocols